
9,9'-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol): is a complex organic compound known for its unique structural properties It consists of two fluorenol units connected by a prop-1-yne-1,3-diyl linker, with tert-butyl groups providing steric hindrance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol) typically involves the coupling of 2,7-di-tert-butyl-9H-fluoren-9-ol with a prop-1-yne-1,3-diyl linker. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenol units, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenol units to fluorenes.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Substitution: Compounds with modified tert-butyl groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of organic reaction mechanisms and material properties.
Biology and Medicine:
Industry: In the field of organic electronics, this compound is of interest for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties and stability.
Mécanisme D'action
The mechanism by which 9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol) exerts its effects is primarily related to its electronic structure. The presence of the prop-1-yne-1,3-diyl linker and tert-butyl groups influences the compound’s electronic properties, making it suitable for use in electronic applications. The molecular targets and pathways involved are typically related to the compound’s ability to participate in electron transfer processes and its stability under various conditions.
Comparaison Avec Des Composés Similaires
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(9H-fluoren-9-ol): This compound has a similar fluorenol structure but with a biphenyl linker instead of a prop-1-yne-1,3-diyl linker.
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol): Similar to the above compound but with tert-butyl groups.
Uniqueness: The unique aspect of 9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol) lies in its prop-1-yne-1,3-diyl linker, which imparts distinct electronic properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics.
Propriétés
Numéro CAS |
64527-43-1 |
|---|---|
Formule moléculaire |
C45H52O2 |
Poids moléculaire |
624.9 g/mol |
Nom IUPAC |
2,7-ditert-butyl-9-[3-(2,7-ditert-butyl-9-hydroxyfluoren-9-yl)prop-2-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C45H52O2/c1-40(2,3)28-14-18-32-33-19-15-29(41(4,5)6)25-37(33)44(46,36(32)24-28)22-13-23-45(47)38-26-30(42(7,8)9)16-20-34(38)35-21-17-31(27-39(35)45)43(10,11)12/h14-21,24-27,46-47H,22H2,1-12H3 |
Clé InChI |
SUHHIWRYWNPRFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2(CC#CC4(C5=C(C=CC(=C5)C(C)(C)C)C6=C4C=C(C=C6)C(C)(C)C)O)O)C=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




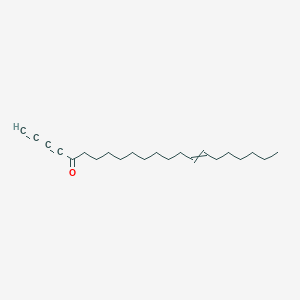
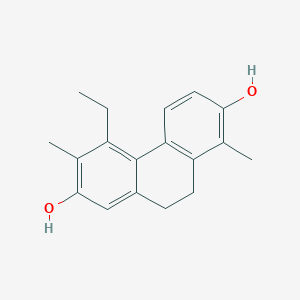
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)
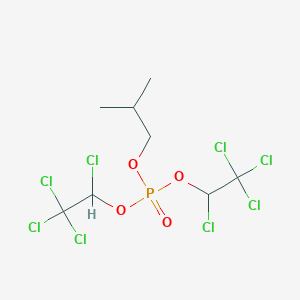

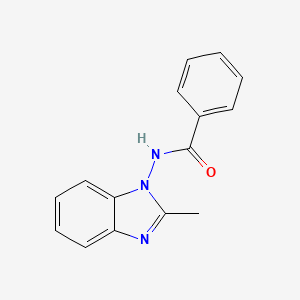
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)

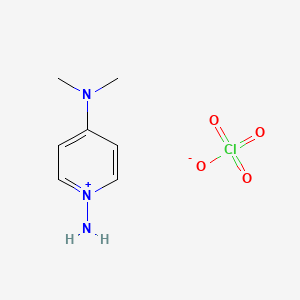
![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)
